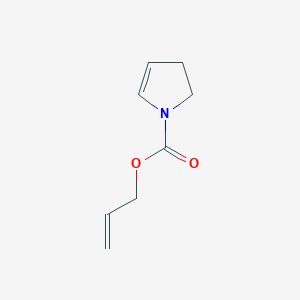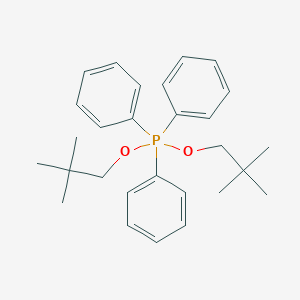
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane, commonly known as BTP, is a widely used ligand in coordination chemistry. It is a chelating ligand that has two phosphorus atoms and two oxygen atoms in its backbone. BTP has a unique structure that makes it an attractive choice for many applications, including catalysis, organic synthesis, and material chemistry. In
科学研究应用
BTP has been widely used in coordination chemistry due to its unique structure and properties. It has been used as a ligand in the synthesis of a variety of metal complexes, including palladium, platinum, and gold complexes. These complexes have been used in catalysis, organic synthesis, and material chemistry.
作用机制
The mechanism of action of BTP is not well understood. However, it is believed that the chelating properties of the ligand play a key role in its ability to form stable metal complexes. The two phosphorus atoms in the backbone of the ligand can coordinate with metal ions, while the two oxygen atoms can form hydrogen bonds with the metal ion.
生化和生理效应
There is limited research on the biochemical and physiological effects of BTP. However, it has been shown to have low toxicity in animal studies. It is not known if BTP has any significant effects on human health.
实验室实验的优点和局限性
BTP has several advantages for use in lab experiments. It is a stable and easy-to-handle ligand that can form stable metal complexes. It is also relatively inexpensive and readily available. However, BTP has some limitations. It is not a particularly strong ligand, which can limit its use in certain applications. Additionally, the synthesis of BTP can be challenging, and the product can be difficult to purify.
未来方向
There are several future directions for research on BTP. One area of interest is the synthesis of new BTP derivatives with improved properties. Another area of interest is the use of BTP in new applications, such as in the synthesis of new materials or in catalysis. Additionally, more research is needed to understand the mechanism of action of BTP and its potential effects on human health.
合成方法
The synthesis of BTP involves the reaction of triphenylphosphine oxide with 2,2-dimethylpropylene oxide. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid. The product is then purified using standard techniques, such as column chromatography or recrystallization.
属性
CAS 编号 |
105785-75-9 |
|---|---|
产品名称 |
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane |
分子式 |
C28H37O2P |
分子量 |
436.6 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropoxy)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3 |
InChI 键 |
BCVVJYHEDHQGLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
规范 SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
同义词 |
BIS(2,2-DIMETHYLPROPOXY)TRIPHENYLPHOSPHORANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




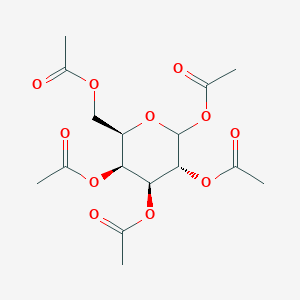
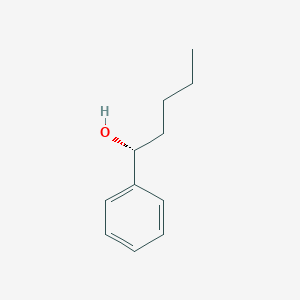
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

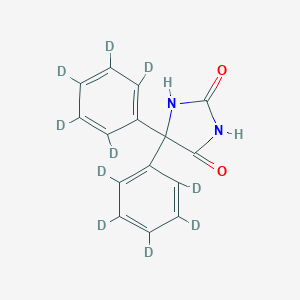
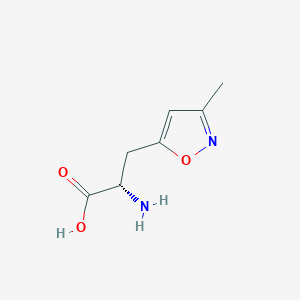
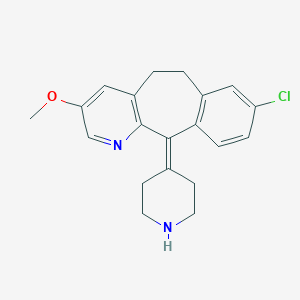

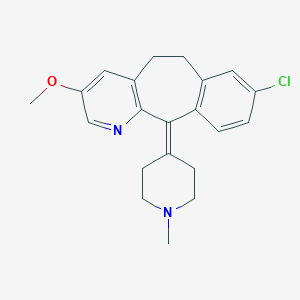
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
